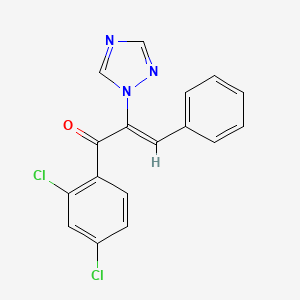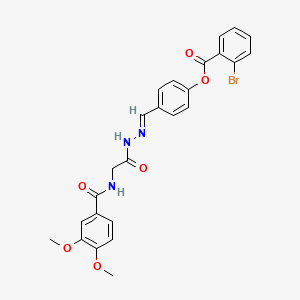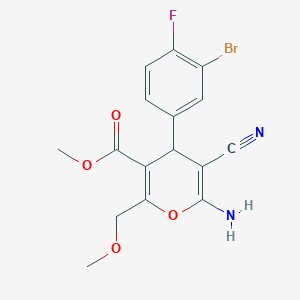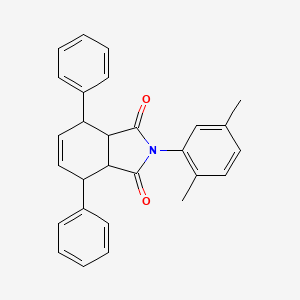
(Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde, acetophenone, and 1H-1,2,4-triazole.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.
Cyclization: The intermediate chalcone is then reacted with 1H-1,2,4-triazole under acidic or basic conditions to form the final product, (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or triazole rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with desired properties.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is often used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of harmful microorganisms.
作用机制
The mechanism of action of (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(2Z)-1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the triazole ring, which may affect its biological activity.
(2Z)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one: Contains a methyl group on the phenyl ring, which may alter its chemical properties.
Uniqueness
The presence of the triazole ring in (2Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one imparts unique properties, such as enhanced stability and specific biological activities, making it a valuable compound for various applications.
属性
分子式 |
C17H11Cl2N3O |
|---|---|
分子量 |
344.2 g/mol |
IUPAC 名称 |
(Z)-1-(2,4-dichlorophenyl)-3-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H11Cl2N3O/c18-13-6-7-14(15(19)9-13)17(23)16(22-11-20-10-21-22)8-12-4-2-1-3-5-12/h1-11H/b16-8- |
InChI 键 |
ASQNXHPXQLGCKW-PXNMLYILSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=NC=N3 |
规范 SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)


![5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15012023.png)
![4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012028.png)

![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)

![3-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)propyl acetate](/img/structure/B15012045.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
![2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15012058.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012063.png)
![5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012074.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)
